D-erythro-sphingosyl phosphoinositol

Beschreibung

Eigenschaften

Molekularformel |

C24H48NO10P |

|---|---|

Molekulargewicht |

541.6 g/mol |

IUPAC-Name |

[(E)-2-azaniumyl-3-hydroxyoctadec-4-enyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate |

InChI |

InChI=1S/C24H48NO10P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(26)17(25)16-34-36(32,33)35-24-22(30)20(28)19(27)21(29)23(24)31/h14-15,17-24,26-31H,2-13,16,25H2,1H3,(H,32,33)/b15-14+ |

InChI-Schlüssel |

NFRGTPKVKNBLRN-CCEZHUSRSA-N |

Isomerische SMILES |

CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)[NH3+])O |

Kanonische SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)[NH3+])O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-erythro-sphingosyl phosphoinositol: Structure, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythro-sphingosyl phosphoinositol is a complex sphingolipid, a class of lipids that play crucial roles in membrane structure and cellular signaling. This technical guide provides a comprehensive overview of the structure, potential synthesis, and analysis of this compound. While direct signaling pathways for this specific molecule are not yet fully elucidated, this document explores its biological context within the broader landscape of sphingolipid and phosphatidylinositol signaling. This guide is intended to serve as a valuable resource for researchers investigating the roles of complex sphingolipids in health and disease.

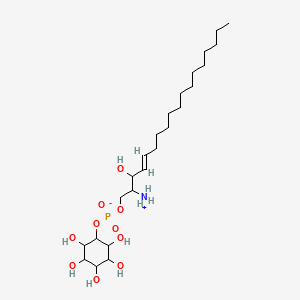

The Chemical Structure of this compound

This compound is a glycerophospholipid consisting of a D-erythro-sphingosine backbone, which is an 18-carbon amino alcohol with a characteristic trans double bond. This sphingoid base is linked via a phosphodiester bond at its C1 hydroxyl group to a myo-inositol headgroup.

The systematic IUPAC name for this molecule is [(E,2S,3R)-2-azaniumyl-3-hydroxyoctadec-4-enyl] [(5R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate[1]. Its Chemical Abstracts Service (CAS) registry number is 799812-72-9[1].

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic workflow is outlined below:

Caption: A proposed synthetic workflow for this compound.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantitative analysis of this compound in biological matrices can be achieved using a sensitive and specific LC-MS/MS method. While a method specifically validated for this analyte is not published, methodologies developed for the comprehensive analysis of sphingolipids are readily adaptable.

Methodology Overview:

-

Sample Preparation:

-

Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, cell lysates) using a suitable solvent system, such as a modified Bligh-Dyer or Folch extraction.

-

Internal Standards: A suite of appropriate internal standards, ideally isotopically labeled analogs of the analytes, should be added at the beginning of the extraction to correct for matrix effects and variations in extraction efficiency and instrument response.

-

-

Liquid Chromatography (LC) Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of sphingolipids.

-

Mobile Phase: A gradient elution with a binary solvent system, such as water and methanol/acetonitrile, both containing a modifier like formic acid and ammonium (B1175870) formate, is employed to achieve optimal separation.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used. For sphingosyl phosphoinositol, positive ion mode would likely be optimal for detecting the protonated molecule [M+H]+.

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard, providing high selectivity and sensitivity.

-

The workflow for LC-MS/MS analysis is depicted below:

Caption: General workflow for the quantitative analysis of sphingolipids by LC-MS/MS.

Biological Context and Signaling Pathways

While a specific signaling pathway directly initiated by this compound has not been definitively established, its structure places it at the intersection of two major signaling lipid families: sphingolipids and phosphoinositides.

Role in Sphingolipid Metabolism

This compound is structurally related to other important signaling sphingolipids. In yeast, complex inositol-containing sphingolipids, such as inositol (B14025) phosphoceramide (IPC), are hydrolyzed by a phospholipase C (PLC)-type enzyme, Isc1, to produce ceramide. Ceramide is a central hub in sphingolipid metabolism and a key second messenger involved in cellular processes like apoptosis, cell cycle arrest, and senescence. It is plausible that this compound could be a substrate for a similar phospholipase C in other organisms, leading to the generation of sphingosine (B13886), which can then be phosphorylated to the potent signaling molecule sphingosine-1-phosphate (S1P).

The general sphingolipid metabolic pathway is illustrated below:

Caption: Simplified overview of the central pathways of sphingolipid metabolism.

Connection to Phosphatidylinositol Signaling

The inositol headgroup of this compound is a key component of the well-established phosphatidylinositol signaling pathway. In this pathway, phosphatidylinositol (PI) and its phosphorylated derivatives (phosphoinositides) act as second messengers and docking sites for a variety of signaling proteins. The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Given its structure, it is conceivable that the inositol moiety of this compound could be a substrate for inositol kinases, leading to phosphorylated forms that could participate in signaling events analogous to the phosphoinositides. However, this remains a speculative area requiring further research.

Quantitative Data

At present, there is a lack of specific quantitative data in the public domain regarding the cellular or tissue concentrations of this compound. Similarly, kinetic parameters for enzymes that may synthesize or degrade this molecule have not been reported. The development and application of specific and sensitive analytical methods, such as the LC-MS/MS protocol described above, will be crucial for obtaining this vital quantitative information.

Conclusion and Future Directions

This compound is a structurally fascinating molecule at the crossroads of sphingolipid and phosphatidylinositol metabolism. While its precise biological functions and the signaling pathways it may regulate are yet to be unraveled, its potential to be metabolized to known bioactive lipids like sphingosine and ceramide suggests it could play a significant role in cellular regulation. Future research should focus on the development of robust methods for its synthesis and quantification, as well as the identification of the enzymes that mediate its metabolism. Such studies will be instrumental in elucidating the specific roles of this complex sphingolipid in physiology and pathophysiology, potentially opening new avenues for therapeutic intervention.

References

The Discovery and Isolation of D-erythro-sphingosyl phosphoinositol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-sphingosyl phosphoinositol, more commonly referred to as D-erythro-ceramide-1-phosphoinositol or inositol (B14025) phosphorylceramide (IPC), is a crucial sphingolipid found in eukaryotes, particularly abundant in fungi and plants.[1][2] Its discovery was a significant step in understanding the complexity of lipid metabolism and signaling. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this molecule, along with its known signaling roles.

Discovery

The initial identification of inositol-containing sphingolipids in the yeast Saccharomyces cerevisiae was a landmark in lipid biochemistry. In 1974, Sharron W. Smith and Robert L. Lester published their seminal work, "Inositol Phosphorylceramide, a Novel Substance and the Chief Member of a Major Group of Yeast Sphingolipids Containing a Single Inositol Phosphate (B84403)," in the Journal of Biological Chemistry.[2][3] Their research detailed the isolation and characterization of a novel group of sphingolipids, with IPC being the principal component.[2] This discovery opened the door to understanding a new class of membrane lipids and their potential functions. Later, in 1993, Kratzer et al. reported the chemical synthesis of D-erythro-ceramide-1-phosphoinositol, providing a method for obtaining this molecule for further study.

Biosynthesis and Regulation

In yeast, the biosynthesis of IPC is a critical step in the sphingolipid metabolic pathway. The enzyme responsible for its synthesis is inositol phosphorylceramide (IPC) synthase, which is encoded by the AUR1 gene.[1][4][5][6][7] This enzyme catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to a ceramide backbone.[5] The reaction primarily occurs in the Golgi apparatus, with the active site of IPC synthase located in the Golgi lumen.[5] This spatial separation from glycerophospholipid synthesis in the endoplasmic reticulum is a conserved feature in eukaryotes and is thought to be important for creating distinct membrane bilayer properties.[5]

The activity of IPC synthase is crucial for cell viability and is the target of antifungal agents like aureobasidin A.[6] Regulation of the AUR1 gene and IPC synthase activity is linked to cellular stress responses, ensuring the maintenance of membrane integrity and function under adverse conditions.[6]

Experimental Protocols

Isolation of Inositol Phosphorylceramide from Saccharomyces cerevisiae

This protocol is a synthesized methodology based on the principles outlined in the foundational work by Smith and Lester (1974) and other established yeast lipid extraction techniques.[2][3]

1. Yeast Culture and Radiolabeling (Optional):

-

Grow Saccharomyces cerevisiae in a suitable defined medium.

-

For tracking and quantification, the cells can be radiolabeled by adding [³H]myo-inositol to the culture medium.[8]

2. Cell Lysis and Lipid Extraction:

-

Harvest yeast cells by centrifugation.

-

Lyse the cells to release cellular components.

-

Extract total lipids using a chloroform (B151607):methanol solvent system (e.g., 2:1 v/v).[9]

-

Perform a phase separation by adding water to the extract. The lower organic phase will contain the lipids.

3. Removal of Glycerophospholipids:

-

To enrich for sphingolipids, glycerophospholipids can be selectively hydrolyzed by mild alkaline treatment (e.g., with 0.1 N KOH in methanol). Sphingolipids are resistant to this treatment.

4. Chromatographic Separation:

-

Thin-Layer Chromatography (TLC): This is a key step for separating the different classes of sphingolipids.

-

Stationary Phase: Silica (B1680970) gel 60 plates.

-

Mobile Phase (Solvent System): A common solvent system for separating yeast sphingolipids is chloroform:methanol:4.2 N ammonium (B1175870) hydroxide (B78521) (9:7:2, v/v/v).

-

Visualization: Lipids can be visualized using iodine vapor or specific stains for phosphate groups (e.g., molybdenum blue) or sphingolipids. If radiolabeled, autoradiography or phosphorimaging can be used for detection and quantification.[10][11][12]

-

-

Column Chromatography: For larger scale purification, silica gel column chromatography can be employed with a gradient of chloroform and methanol.

5. Characterization of Isolated IPC:

-

Hydrolysis and Component Analysis: The purified IPC can be hydrolyzed to release its constituent parts: the long-chain base (sphingosine), fatty acid, and inositol phosphate. These components can then be analyzed by gas chromatography (GC) or other appropriate methods.

-

Spectroscopic Analysis:

-

Mass Spectrometry (MS): Provides information on the molecular weight and structure of the lipid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the detailed chemical structure of the molecule.

-

Quantitative Data

The following table summarizes typical quantitative data that can be obtained during the isolation and analysis of IPC from yeast. The values are illustrative and can vary depending on the yeast strain, growth conditions, and specific experimental procedures.

| Parameter | Typical Value/Range | Method of Determination | Reference |

| Total Inositol-Containing Lipid in Yeast | ~20% of lipid-soluble inositol | Radiolabeling with [³H]inositol and scintillation counting | [13] |

| IPC Content in Wild-Type Yeast (pH 5.5) | Normalized to 1 (relative abundance) | Thin-Layer Chromatography (TLC) and densitometry | [14] |

| IPC Content in Wild-Type Yeast (pH 2.5, 1 hr) | ~1.5-fold increase relative to pH 5.5 | Thin-Layer Chromatography (TLC) and densitometry | [14] |

| IPC Synthase (Aur1p) Activity (Vmax) | 1864 pmol/min/mg (with phosphatidylinositol) | Enzyme kinetics assay | [7] |

| IPC Synthase (Aur1p) Km for Phosphatidylinositol | 130 µM | Enzyme kinetics assay | [7] |

Signaling Pathways and Biological Functions

This compound and other inositol-containing sphingolipids are not merely structural components of the cell membrane; they are also involved in crucial cellular signaling pathways.

Yeast Stress Response: In Saccharomyces cerevisiae, the levels of IPC and its downstream metabolites, mannosyl-inostiol phosphorylceramide (MIPC) and mannosyl-diinositol phosphorylceramide (M(IP)₂C), are critical for adaptation to various environmental stresses.

-

Low pH Stress: Yeast cells respond to acidic conditions by increasing the levels of IPC.[14] Proper regulation of IPC is essential for acquiring resistance to low pH.[14]

-

Heat Stress: While the levels of IPC itself may not change significantly during heat stress, the levels of its precursors, sphingoid bases and ceramides, increase dramatically.[15] This highlights the dynamic nature of the sphingolipid metabolic network in response to temperature changes.

The signaling pathways that regulate sphingolipid metabolism in response to stress are complex and involve the Target of Rapamycin (TOR) complexes. These pathways ultimately modulate the activity of enzymes like IPC synthase to adjust the lipid composition of the membrane.

Visualizations

Signaling Pathway of Inositol Phosphorylceramide (IPC) Biosynthesis and its Role in Yeast Stress Response

References

- 1. AUR1 | SGD [yeastgenome.org]

- 2. researchgate.net [researchgate.net]

- 3. Inositol phosphorylceramide, a novel substance and the chief member of a major group of yeast sphingolipids containing a single inositol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An aureobasidin A resistance gene isolated from Aspergillus is a homolog of yeast AUR1, a gene responsible for inositol phosphorylceramide (IPC) synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. Extraction and analysis of soluble inositol polyphosphates from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. High-performance thin-layer chromatography method for inositol phosphate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and partial characterization of a major inositol-containing lipid in baker's yeast, mannosyl-diinositol, diphosphoryl-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proper regulation of inositolphosphorylceramide levels is required for acquirement of low pH resistance in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Involvement of yeast sphingolipids in the heat stress response of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the D-erythro-Inositol Phosphorylceramide Biosynthetic Pathway

A Note on Nomenclature: The term "D-erythro-sphingosyl phosphoinositol" suggests a direct linkage between sphingosine (B13886) and phosphoinositol. However, the established biosynthetic route does not involve the direct enzymatic modification of sphingosine with a phosphoinositol group. Instead, the core pathway synthesizes D-erythro-inositol phosphorylceramide (IPC) , where a phosphoinositol headgroup is attached to ceramide (which contains the D-erythro-sphingosine backbone). This compound would, therefore, be the N-deacylated derivative of IPC. This guide will focus on the well-characterized biosynthetic pathway of IPC and its subsequent derivatives.

Introduction

Inositol (B14025) phosphorylceramide (IPC) and its glycosylated derivatives, the glycosyl inositol phosphoceramides (GIPCs), are a major class of sphingolipids found in fungi, plants, and protozoa.[1][2] These lipids are essential structural components of the plasma membrane and are involved in a variety of cellular processes, including signal transduction, membrane trafficking, and host-pathogen interactions.[2][3] Notably, the IPC biosynthetic pathway is absent in mammals, where the primary phosphosphingolipid is sphingomyelin (B164518).[1][4] This metabolic divergence makes the enzymes of the IPC pathway, particularly IPC synthase, attractive targets for the development of novel antifungal and antiparasitic drugs.[4][5][6]

This technical guide provides a comprehensive overview of the D-erythro-inositol phosphorylceramide biosynthetic pathway, detailing the core enzymatic steps, regulatory mechanisms, and key differences from mammalian sphingolipid metabolism. It also includes detailed experimental protocols for the analysis of this pathway and quantitative data on the abundance of these lipids.

The D-erythro-Inositol Phosphorylceramide Biosynthetic Pathway

The biosynthesis of IPC is a multi-step process that begins with the de novo synthesis of ceramide in the endoplasmic reticulum (ER) and culminates in the formation of IPC in the Golgi apparatus.

De Novo Ceramide Biosynthesis

The synthesis of the ceramide backbone is a conserved pathway in eukaryotes.[7]

-

Serine Palmitoyltransferase (SPT): The pathway initiates with the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT).[7]

-

3-Ketosphinganine Reductase: 3-ketosphinganine is then reduced to D-erythro-sphinganine (dihydrosphingosine) by the NADPH-dependent enzyme 3-ketosphinganine reductase.

-

Ceramide Synthase: Sphinganine is subsequently acylated by a family of ceramide synthases (CerS) to form dihydroceramide (B1258172). Different CerS isoforms exhibit specificity for fatty acyl-CoAs of varying chain lengths.

-

Dihydroceramide Desaturase: Finally, a double bond is introduced into dihydroceramide by dihydroceramide desaturase to yield ceramide.

Inositol Phosphorylceramide (IPC) Synthesis

Ceramide is transported from the ER to the Golgi apparatus, where the final and defining step of IPC biosynthesis occurs.

-

Inositol Phosphorylceramide Synthase (IPC Synthase): In the Golgi, IPC synthase catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to the C1 hydroxyl of ceramide, yielding IPC and diacylglycerol (DAG).[6][8] In yeast, this enzyme is encoded by the AUR1 gene.[8]

Synthesis of Glycosyl Inositol Phosphoceramides (GIPCs)

In plants and some fungi, IPC is further modified by the addition of sugar residues to the inositol headgroup, forming a diverse array of GIPCs.[2][9] This process involves a series of glycosyltransferases located in the Golgi.

The overall biosynthetic pathway is depicted in the following diagram:

Key Differences from Mammalian Sphingolipid Metabolism

The most significant difference in phosphosphingolipid synthesis between fungi/plants and mammals lies in the final step of the pathway.

-

Mammals: Utilize sphingomyelin synthase (SMS) to transfer a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, producing sphingomyelin and diacylglycerol.[10]

-

Fungi, Plants, Protozoa: Employ inositol phosphorylceramide (IPC) synthase to transfer a phosphoinositol group from phosphatidylinositol to ceramide, yielding IPC and diacylglycerol.[1][4]

This fundamental difference makes IPC synthase a highly specific target for antimicrobial drug development, as its inhibition would disrupt sphingolipid metabolism in the pathogen without affecting the host's sphingomyelin synthesis.[5][6]

The following diagram illustrates this divergence:

Quantitative Data

The abundance of inositol-containing sphingolipids can vary significantly between different organisms and tissues. The following table summarizes representative quantitative data from the literature.

| Organism/Tissue | Lipid Species | Concentration/Abundance | Reference |

| Saccharomyces cerevisiae | Inositolphosphorylceramide (IPC) | Highly enriched in Golgi and vacuolar membranes | [9] |

| Saccharomyces cerevisiae | Mannosylinositolphosphorylceramide (MIPC) | Enriched in the plasma membrane | [9] |

| Saccharomyces cerevisiae | Mannosyldiinositolphosphorylceramide (M(IP)2C) | Enriched in the plasma membrane | [9] |

| Spinach | Total GIPCs | 88.4 µ g/100 g dry weight | [5] |

| White Cabbage | Total GIPCs | 1.1 µ g/100 g dry weight | [5] |

| Sunflower Seeds | Total GIPCs | 20.3 µ g/100 g dry weight | [5] |

| Soybeans | Total GIPCs | 1.9 µ g/100 g dry weight | [5] |

Experimental Protocols

In Vitro Assay for Inositol Phosphorylceramide (IPC) Synthase Activity

This protocol is adapted from methods used for assaying IPC synthase activity in yeast and other organisms, utilizing a fluorescent ceramide analog.[11][12]

Materials:

-

Microsomal membrane preparation containing IPC synthase

-

C6-NBD-ceramide (fluorescent substrate)

-

Phosphatidylinositol (PI)

-

Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl

-

Reaction Mix: Assay Buffer containing 10 µM C6-NBD-ceramide, 1 mM PI, 10 mg/ml defatted BSA, 2 mM CHAPS, 2 mM MgCl2, 2 mM MnCl2

-

Stop Solution: Chloroform/Methanol (2:1, v/v)

-

TLC plates (silica gel)

-

TLC developing solvent: Chloroform/Methanol/Acetic Acid/Water (50:30:8:4, v/v/v/v)

-

Fluorescence imager

Procedure:

-

Prepare microsomal membranes from the organism of interest.

-

Pre-warm the reaction mix to 30°C.

-

To a microfuge tube, add 50 µL of the microsomal preparation (protein concentration should be optimized).

-

Initiate the reaction by adding 50 µL of the pre-warmed reaction mix.

-

Incubate at 30°C for 1-4 hours.

-

Stop the reaction by adding 500 µL of stop solution and vortex thoroughly.

-

Centrifuge at 14,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase.

-

Dry the organic phase under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume (e.g., 20 µL) of chloroform/methanol (2:1, v/v).

-

Spot the entire sample onto a silica (B1680970) TLC plate.

-

Develop the TLC plate in the developing solvent until the solvent front is near the top.

-

Air-dry the TLC plate.

-

Visualize and quantify the fluorescent spots corresponding to the C6-NBD-IPC product and unreacted C6-NBD-ceramide substrate using a fluorescence imager.

-

Calculate IPC synthase activity based on the percentage of substrate converted to product.

Extraction and Quantitative Analysis of Inositol Phosphorylceramides by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of IPCs from cellular material. Specific parameters may need optimization depending on the sample type and instrumentation.

Materials:

-

Cell or tissue sample

-

Internal standards (e.g., a non-naturally occurring IPC species)

-

Extraction Solvent 1: Isopropanol/Hexane/Water (55:20:25, v/v/v)

-

Extraction Solvent 2: Hexane

-

LC-MS/MS system with a C18 or HILIC column

-

Mobile Phase A: e.g., Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate

-

Mobile Phase B: e.g., Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 1 mM ammonium formate

Procedure:

-

Sample Preparation: Homogenize cell or tissue samples in a suitable buffer.

-

Lipid Extraction: a. To the homogenate, add the internal standard(s). b. Add Extraction Solvent 1, vortex thoroughly, and incubate at room temperature for 15 minutes. c. Add Extraction Solvent 2, vortex, and centrifuge to separate the phases. d. Collect the upper organic phase. e. Repeat the extraction of the lower aqueous phase with Extraction Solvent 2. f. Combine the organic phases and dry under nitrogen.

-

Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., Mobile Phase B).

-

LC-MS/MS Analysis: a. Inject the reconstituted sample onto the LC-MS/MS system. b. Separate the lipids using a suitable gradient of Mobile Phase A and B. c. Detect the IPC species using mass spectrometry in negative ion mode. d. Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M-H]- of the IPC species, and the fragment ions will correspond to the ceramide backbone or the inositol-phosphate headgroup.

-

Data Analysis: Quantify the endogenous IPC species by comparing their peak areas to the peak area of the internal standard.

Cellular Functions and Signaling

Inositol phosphorylceramides and their derivatives are not merely structural lipids; they are also implicated in various signaling pathways.

-

Regulation of Cell Growth and Apoptosis: The balance between ceramide (pro-apoptotic) and IPC (pro-survival) can influence cell fate. IPC synthase activity, by consuming ceramide, can promote cell proliferation.[12][13]

-

Membrane Domain Organization: Similar to sphingomyelin in mammals, IPCs are thought to associate with sterols to form lipid rafts, which are platforms for signal transduction.

-

Plant Defense: GIPCs in plants have been shown to be involved in the response to pathogens.[14]

-

Protein Anchoring: In some organisms, GIPCs can serve as precursors for the lipid portion of glycosylphosphatidylinositol (GPI) anchors, which tether proteins to the cell surface.

Implications for Drug Development

The absence of IPC synthase in mammals makes it an ideal target for the development of species-specific therapeutic agents.[5][6]

-

Antifungal Agents: Several natural products, such as aureobasidin A and khafrefungin, have been identified as potent and specific inhibitors of fungal IPC synthase.[5] These compounds exhibit broad-spectrum antifungal activity and serve as lead compounds for the development of new antifungal drugs.

-

Antiparasitic Agents: IPC synthase has also been validated as a drug target in protozoan parasites like Trypanosoma cruzi and Leishmania.[4]

The development of IPC synthase inhibitors represents a promising strategy to combat infectious diseases caused by fungi and protozoa with potentially low toxicity to the human host.

Conclusion

The D-erythro-inositol phosphorylceramide biosynthetic pathway is a fundamental metabolic route in fungi, plants, and protozoa, responsible for the production of essential membrane sphingolipids. Its central enzyme, IPC synthase, represents a critical divergence from mammalian sphingolipid metabolism, making it a prime target for the development of novel anti-infective therapies. Further research into the regulation of this pathway and the diverse functions of its products will undoubtedly open new avenues for understanding the biology of these organisms and for the design of new therapeutic strategies.

References

- 1. The protozoan inositol phosphorylceramide synthase: a novel drug target that defines a new class of sphingolipid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 4. THE PROTOZOAN INOSITOL PHOSPHORYLCERAMIDE SYNTHASE: A NOVEL DRUG TARGET WHICH DEFINES A NEW CLASS OF SPHINGOLIPID SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IPC synthase as a useful target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are IPC synthase inhibitors and how do they work? [synapse.patsnap.com]

- 7. ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. molbiolcell.org [molbiolcell.org]

- 9. Characterization, quantification and subcellular localization of inositol-containing sphingolipids of the yeast, Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sphingomyelin synthase family and phospholipase Cs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Inositol Phosphorylceramide Synthase by Aureobasidin A in Candida and Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inositol phosphoceramide synthase is a regulator of intracellular levels of diacylglycerol and ceramide during the G1 to S transition in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Disruption of the inositol phosphorylceramide synthase gene affects Trypanosoma cruzi differentiation and infection capacity | PLOS Neglected Tropical Diseases [journals.plos.org]

Biological functions of D-erythro-sphingosyl phosphoinositol

An In-depth Technical Guide to the Biological Functions of D-erythro-Sphingosine-1-Phosphate

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a critical class of bioactive molecules involved in a vast array of cellular processes.[1][2][3] Within this family, D-erythro-sphingosine-1-phosphate (S1P) has emerged as a pivotal signaling molecule, regulating fundamental aspects of cell biology, from proliferation and survival to migration and differentiation.[1][4][5] This technical guide provides a comprehensive overview of the core biological functions of S1P, its metabolic pathways, signaling mechanisms, and role in health and disease. It is designed to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development, offering insights into the therapeutic potential of targeting the S1P axis.

A Note on Nomenclature: The term "D-erythro-sphingosyl phosphoinositol" is not standard in the scientific literature. The predominant and accepted nomenclature for the molecule is D-erythro-sphingosine-1-phosphate (S1P) . This document will use the standard term, S1P, to refer to this bioactive lipid. S1P consists of a D-erythro-sphingosine backbone phosphorylated at the 1-hydroxyl group.

I. S1P Metabolism: A Tightly Regulated Balance

The cellular levels of S1P are meticulously controlled by a balance between its synthesis and degradation, a concept often referred to as the "sphingolipid rheostat".[5] This balance between S1P and its precursor, ceramide, often dictates the cell's fate, with ceramide generally promoting apoptosis and S1P promoting survival and growth.[1][5]

Synthesis

S1P is generated from sphingosine (B13886) through the action of two isoenzymes, sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[1][6] These kinases are localized to different subcellular compartments and are subject to distinct regulatory mechanisms, allowing for compartmentalized S1P signaling.[7]

-

SphK1: Primarily located in the cytoplasm, SphK1 can translocate to the plasma membrane upon stimulation by various growth factors and cytokines.[7] This translocation is crucial for the "inside-out" signaling paradigm, where S1P is produced locally and exported to act on cell surface receptors.[4]

-

SphK2: Predominantly found in the nucleus, endoplasmic reticulum, and mitochondria, SphK2 has a broader substrate specificity compared to SphK1.[4][7] Nuclear SphK2-generated S1P has been implicated in the regulation of gene expression, notably as an inhibitor of histone deacetylases (HDACs).

Degradation and Transport

S1P is irreversibly degraded by S1P lyase, an enzyme located on the endoplasmic reticulum, which cleaves S1P into ethanolamine (B43304) phosphate (B84403) and hexadecenal.[4][8] This catabolic step is the only exit point from the sphingolipid metabolic pathway.[9] Reversible dephosphorylation of S1P back to sphingosine is carried out by S1P phosphatases.[6]

For S1P to exert its extracellular effects, it must be transported out of the cell. This is facilitated by specific transporters, including members of the ATP-binding cassette (ABC) transporter family (e.g., ABCA1, ABCC1, ABCG2) and Spinster 2 (Spns2), a member of the major facilitator superfamily.[4][10]

II. S1P Signaling: An "Inside-Out" and Intracellular Mediator

S1P exerts its biological effects through two primary mechanisms: acting as an extracellular ligand for a family of G protein-coupled receptors (GPCRs) and functioning as an intracellular second messenger.[4][5]

Extracellular Signaling via S1P Receptors (S1PRs)

The most well-characterized functions of S1P are mediated by its binding to five specific high-affinity GPCRs, designated S1P1 through S1P5.[6][11] These receptors are expressed in various cell types and couple to distinct heterotrimeric G proteins, leading to the activation of a wide range of downstream signaling cascades.[4][6]

-

S1P1: Couples exclusively to Gi/o.[6] Its activation leads to the stimulation of the PI3K/Akt pathway, Ras/ERK pathway, and Rac activation, promoting cell survival, proliferation, and migration.[11] S1P1 is crucial for immune cell trafficking and vascular development.[4][12]

-

S1P2: Couples to Gi/o, Gq, and G12/13.[6] It often has effects that oppose S1P1, such as inhibiting Rac and cell migration through G12/13 and the Rho/ROCK pathway.

-

S1P3: Couples to Gi/o, Gq, and G12/13. Its activation can lead to phospholipase C (PLC) activation, intracellular calcium mobilization, and Rho activation.

-

S1P4: Primarily expressed in the hematopoietic and lymphoid systems, it couples to Gi/o and G12/13.

-

S1P5: Expressed on natural killer (NK) cells and oligodendrocytes in the central nervous system.[12] It couples to Gi/o and is involved in NK cell trafficking.[12]

Intracellular Signaling

While much of the focus has been on receptor-mediated signaling, evidence suggests S1P also functions as an intracellular second messenger.[5][13] It has been shown to mobilize calcium from intracellular stores independently of IP3, although the precise mechanisms are still under investigation.[13][14] As mentioned, nuclear S1P can also directly influence gene expression by inhibiting HDACs.

III. Core Biological Functions

The S1P signaling axis is integral to a multitude of physiological and pathological processes.

-

Immune System: S1P gradients between secondary lymphoid organs (low S1P) and the blood/lymph (high S1P) are critical for lymphocyte egress.[12] S1P1 expression on lymphocytes is required for their exit from lymph nodes.[4] This process is the target of the multiple sclerosis drug Fingolimod (FTY720), an S1P receptor modulator.[15]

-

Vascular System: S1P is essential for vascular development and the maintenance of endothelial barrier integrity.[12] S1P1 signaling in endothelial cells strengthens cell-cell junctions.[6]

-

Nervous System: S1P signaling is involved in neurogenesis, glial cell survival, and astrogliosis.[11][12]

-

Cell Fate: The S1P/ceramide rheostat is a key determinant of cell survival versus apoptosis. S1P generally promotes pro-survival pathways and inhibits caspases, while ceramide activates apoptotic pathways.[1][13]

-

Cancer Biology: Dysregulation of S1P metabolism is frequently observed in cancer. Overexpression of SphK1 can promote tumor growth, angiogenesis, and metastasis, making it a target for cancer therapy.[4][16]

IV. Quantitative Data Summary

The following tables summarize key quantitative data related to S1P signaling and metabolism.

Table 1: S1P Receptor G Protein Coupling and Affinities

| Receptor | Primary G Protein Coupling | Kd for S1P (nM) |

|---|---|---|

| S1P1 | Gi/o | ~8 |

| S1P2 | Gi/o, Gq, G12/13 | ~4 |

| S1P3 | Gi/o, Gq, G12/13 | ~3 |

| S1P4 | Gi/o, G12/13 | ~20 |

| S1P5 | Gi/o | ~4 |

(Note: Kd values are approximate and can vary based on the experimental system.)

Table 2: S1P Concentrations in Biological Fluids

| Biological Fluid | Species | Concentration Range | Reference |

|---|---|---|---|

| Human Plasma | Human | 176.7 ± 54.0 ng/mL | [17] |

| Mouse Plasma | Mouse | 201.0 ± 72.0 ng/mL | [17] |

(Note: 100 ng/mL is approximately 264 nM)

V. Key Experimental Protocols

Studying the S1P signaling axis requires specialized methodologies for lipid quantification and analysis of cellular responses.

Protocol 1: Quantification of S1P by UPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the gold standard for accurate quantification of S1P and other sphingolipids in biological samples.[17][18][19]

Objective: To quantify endogenous S1P levels in plasma or cell lysates.

Methodology Outline:

-

Sample Preparation & Lipid Extraction:

-

Thaw biological samples (e.g., 50 µL plasma) on ice.

-

Add an internal standard, such as a non-endogenous C17-S1P, for accurate quantification.[17]

-

Perform a liquid-liquid extraction using a solvent system like chloroform/methanol (e.g., Bligh and Dyer method).[20] This separates the lipid-containing organic phase from the aqueous phase.

-

Centrifuge to achieve phase separation and collect the organic layer.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

-

UPLC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample onto a UPLC system equipped with a suitable column (e.g., a reverse-phase C18 or HILIC column).[17] Use a binary mobile phase gradient to separate S1P from other lipids.

-

Mass Spectrometry Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.[17]

-

Quantification: Use Multiple Reaction Monitoring (MRM) mode.[18] This involves monitoring a specific precursor-to-product ion transition for S1P (e.g., m/z 378.2 > 79.2) and the internal standard.[17] The peak area ratio of the analyte to the internal standard is used to calculate the concentration based on a standard curve.

-

Protocol 2: Cell Migration (Transwell) Assay

Objective: To assess the effect of S1P on cell migration, a key biological function.

Methodology Outline:

-

Cell Preparation: Culture cells of interest (e.g., endothelial cells, lymphocytes, cancer cells) to sub-confluency. Starve the cells in serum-free medium for several hours to reduce basal signaling.

-

Assay Setup:

-

Use a Transwell insert (e.g., 8 µm pore size), which consists of an upper and lower chamber separated by a porous membrane.

-

Add serum-free medium containing S1P (the chemoattractant) to the lower chamber. A control well should contain medium without S1P.

-

Resuspend the starved cells in serum-free medium and add them to the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for migration to occur (e.g., 4-24 hours, depending on the cell type).

-

Quantification:

-

Remove the Transwell insert. Carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

-

Fix and stain the migrated cells on the bottom side of the membrane (e.g., with crystal violet or DAPI).

-

Elute the stain and measure absorbance, or count the number of migrated cells in several microscopic fields.

-

Compare the number of migrated cells in the S1P-treated wells to the control wells.

-

Conclusion

D-erythro-sphingosine-1-phosphate is a profoundly important signaling lipid with dual functionality as both an extracellular ligand and an intracellular messenger. Its role is central to a remarkable number of physiological processes, and its dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The intricate network of kinases, lyases, phosphatases, transporters, and receptors that govern S1P signaling provides a rich landscape of potential targets for therapeutic intervention. A thorough understanding of the technical details of S1P biology, from its metabolic pathways to the experimental methods used to study it, is essential for researchers and drug developers seeking to harness the therapeutic potential of this versatile molecule.

References

- 1. cusabio.com [cusabio.com]

- 2. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse Biological Functions of Sphingolipids in the CNS: Ceramide and Sphingosine Regulate Myelination in Developing Brain but Stimulate Demyelination during Pathogenesis of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine-1-phosphate: signaling inside and out - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Compartmentalization and Translocation of the Sphingosine Kinases: Mechanisms and Functions in Cell Signaling and Sphingolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and function of sphingosine-1-phosphate lyase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sphingolipids and their metabolism in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.rug.nl [research.rug.nl]

- 11. mdpi.com [mdpi.com]

- 12. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. D- erythro- Sphingosine-1-phosphate [sigmaaldrich.com]

- 14. Sphingosine-mediated phosphatidylinositol metabolism and calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sphingolipid - Wikipedia [en.wikipedia.org]

- 16. Sphingosine-1-Phosphate Metabolism and Its Role in the Development of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. UPLC-MS/MS method for analysis of sphingosine 1-phosphate in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of sphingosine 1-phosphate, ceramides, and other bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

D-erythro-Sphingosyl Phosphoinositol in Cellular Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-erythro-sphingosyl phosphoinositol, a specific stereoisomer of a class of lipids known as inositol (B14025) phosphoceramides (IPCs), represents an intriguing yet relatively underexplored area of cellular signaling. While the broader fields of sphingolipid and inositol phosphate (B84403) signaling are well-established, the specific roles of IPCs, particularly in mammalian cells, are still emerging. This technical guide synthesizes the current understanding of this compound, focusing on its biosynthesis, established signaling functions in model organisms, and the inferred potential roles in mammalian systems. The significant gaps in current knowledge are also highlighted, presenting opportunities for future research and therapeutic exploration.

Biosynthesis of this compound

This compound is synthesized from two key precursors: ceramide and phosphatidylinositol. The reaction is catalyzed by the enzyme inositol phosphoceramide (IPC) synthase. This enzymatic process is conserved in yeast and is understood to be present in other eukaryotes.[1]

A critical consequence of this biosynthetic reaction is the simultaneous production of diacylglycerol (DAG), a well-known second messenger in numerous signaling cascades.[1] The generation of DAG directly links the synthesis of IPCs to the activation of downstream signaling pathways.

Cellular Signaling Roles

The primary established signaling role of IPC synthesis is linked to the production of diacylglycerol (DAG), particularly in the yeast Saccharomyces cerevisiae. This DAG is a potent activator of Protein Kinase C (PKC), a family of kinases that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[1]

In yeast, the synthesis of IPC and the resulting increase in DAG levels are associated with the G1 to S phase transition of the cell cycle, suggesting a role in promoting cell proliferation. The ratio of DAG to ceramide, a pro-apoptotic sphingolipid, appears to be a critical determinant of cell fate, with a higher ratio favoring growth.[1] While this signaling axis is well-documented in yeast, direct evidence for a similar pathway initiated by IPC synthesis in mammalian cells is limited, though it is suggested that this signaling process is conserved.[1]

References

The Role of D-erythro-sphingosyl Phosphoinositol in Membrane Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythro-sphingosyl phosphoinositol, a member of the complex sphingolipid family, is a critical component of cellular membranes, particularly in fungi and plants, with analogous structures and functions emerging in mammalian systems. This technical guide provides an in-depth exploration of its role in membrane biology, including its structural characteristics, biosynthesis, and involvement in cellular signaling. We present a comprehensive overview of its function, drawing parallels from the well-studied yeast and plant systems to elucidate its potential significance in mammalian cell physiology and disease. This guide also includes detailed experimental protocols for the synthesis and quantitative analysis of sphingosyl phosphoinositol and related compounds, alongside visualizations of key metabolic and signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to this compound

Sphingolipids are a diverse class of lipids that are not only essential structural components of eukaryotic cell membranes but also serve as critical signaling molecules in a myriad of cellular processes.[1] this compound belongs to the phosphosphingolipid subclass. In mammals, the most abundant phosphosphingolipid is sphingomyelin (B164518), which consists of a ceramide backbone with a phosphocholine (B91661) head group.[2] In contrast, fungi and plants utilize inositol (B14025) phosphorylceramide (IPC) as their primary phosphosphingolipid, which is structurally analogous to this compound.[3][4]

The core structure of this compound consists of a D-erythro-sphingosine backbone linked to a myo-inositol phosphate (B84403) head group. This amphipathic nature allows it to integrate into lipid bilayers, where it contributes to the physical properties of the membrane, such as fluidity and thickness.[5] Beyond its structural role, the metabolism of sphingosyl phosphoinositol and its precursors gives rise to a network of bioactive molecules that regulate fundamental cellular activities, including cell growth, proliferation, stress responses, and apoptosis.[6]

While much of the detailed mechanistic understanding of inositol-containing sphingolipids comes from studies in yeast and plants, the conservation of the core biosynthetic pathways and signaling components suggests analogous roles in mammalian cells. This guide will synthesize the current knowledge, with a focus on providing a technical framework for researchers and drug development professionals interested in this emerging area of sphingolipid biology.

Biosynthesis and Metabolism

The biosynthesis of this compound is intricately linked to the general sphingolipid metabolic pathway, which is highly conserved across eukaryotes. The pathway can be broadly divided into de novo synthesis and recycling pathways.

De Novo Synthesis:

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, a reaction catalyzed by serine palmitoyltransferase (SPT).[7] This is followed by a reduction to sphinganine, which is then acylated by ceramide synthase to produce dihydroceramide. A desaturase introduces a double bond to form ceramide, the central hub of sphingolipid metabolism.[7]

In fungi and plants, ceramide is transported to the Golgi apparatus where inositol phosphorylceramide (IPC) synthase catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to ceramide, yielding IPC and diacylglycerol (DAG).[3][5] In mammalian cells, the analogous enzyme is sphingomyelin synthase (SMS), which transfers a phosphocholine head group from phosphatidylcholine to ceramide to produce sphingomyelin.[8] While less abundant, evidence for the presence and synthesis of inositol-containing sphingolipids in mammalian cells is emerging.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of sphingomyelin and sphingomyelin synthases in cell death, proliferation and migration-from cell and animal models to human disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingolipidomics: High-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Inositol phosphoceramide synthase is a regulator of intracellular levels of diacylglycerol and ceramide during the G1 to S transition in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingomyelin synthase family and phospholipase Cs - PMC [pmc.ncbi.nlm.nih.gov]

The Intracellular Landscape of a Key Signaling Sphingolipid: A Technical Guide to D-erythro-sphingosyl phosphoinositol Localization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intracellular localization of D-erythro-sphingosyl phosphoinositol, a critical bioactive lipid mediator also known as sphingosine-1-phosphate (S1P). Understanding the precise subcellular distribution of S1P is paramount for elucidating its complex roles in cellular signaling and for the development of targeted therapeutics. S1P is implicated in a multitude of physiological and pathophysiological processes, including cell proliferation, migration, survival, immune responses, and angiogenesis.[1] Its functions are intricately linked to its location, acting as both an intracellular second messenger and an extracellular ligand for a family of G protein-coupled receptors (GPCRs), S1P receptors 1-5.[1][2]

Quantitative Overview of Subcellular Distribution

Precise quantitative data on the absolute concentration of S1P in different organelles is technically challenging to obtain and not widely available. However, a qualitative and semi-quantitative understanding of its distribution can be inferred from the localization of its synthesizing and degrading enzymes, as well as from studies using advanced analytical techniques. The following table summarizes the known localization of S1P and the key enzymes that regulate its intracellular levels.

| Subcellular Compartment | Presence/Enrichment of S1P | Key Metabolic Enzymes Present | Notes |

| Cytosol | Present | Sphingosine (B13886) Kinase 1 (SphK1) , S1P Phosphatases (SPPs) | SphK1 is predominantly cytosolic and translocates to the plasma membrane upon activation, a major site of S1P production for both intracellular signaling and export. |

| Plasma Membrane | Site of Synthesis and Signaling | Sphingosine Kinase 1 (SphK1) , S1P Receptors (S1PR1-5), Lipid Phosphate Phosphatases (LPPs) | S1P is generated at the inner leaflet and can be externalized to act on S1P receptors in an autocrine or paracrine manner. LPPs can dephosphorylate extracellular S1P. |

| Endoplasmic Reticulum (ER) | Present; Site of Synthesis and Degradation | Sphingosine Kinase 2 (SphK2) , S1P Lyase (SPL), S1P Phosphatases (SPPs) | The ER is a central hub for sphingolipid metabolism. S1P lyase, which irreversibly degrades S1P, is exclusively localized to the ER.[3] |

| Nucleus | Present | Sphingosine Kinase 2 (SphK2) | Nuclear S1P is thought to play a role in regulating gene transcription and other nuclear processes. |

| Mitochondria | Present | Sphingosine Kinase 2 (SphK2) | Mitochondrial S1P may be involved in regulating apoptosis and cellular metabolism. |

| Lysosome | Site of Sphingolipid Catabolism | Ceramidase | While not a primary site of S1P synthesis, the lysosome is crucial for the breakdown of complex sphingolipids, which can provide sphingosine as a substrate for S1P production elsewhere in the cell. |

Key Signaling Pathways of Sphingosine-1-Phosphate

S1P exerts its biological effects through two main avenues: by acting as an intracellular signaling molecule and by binding to its cell surface receptors. The intracellular and extracellular signaling pathways of S1P are interconnected and regulate a wide array of cellular functions.

Caption: Overview of extracellular and intracellular S1P signaling pathways.

Experimental Protocols for Determining Intracellular Localization

The determination of the subcellular localization of S1P requires a combination of techniques, including subcellular fractionation, lipid extraction, and sensitive analytical methods.

Subcellular Fractionation by Differential Centrifugation

This is a classical biochemical technique used to isolate various organelles from a cell homogenate.

Protocol:

-

Cell Homogenization:

-

Harvest cultured cells and wash them with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic homogenization buffer (e.g., containing HEPES, KCl, MgCl2, EDTA, EGTA, and protease inhibitors).

-

Allow the cells to swell on ice.

-

Disrupt the cells using a Dounce homogenizer or by passing them through a fine-gauge needle. The number of strokes should be optimized to ensure cell lysis while keeping organelles intact.

-

-

Differential Centrifugation Steps:

-

Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The resulting pellet contains the nuclei.

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C. The pellet will contain the mitochondria.

-

Microsomal Fraction (ER and Golgi): Transfer the subsequent supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g) for 1 hour at 4°C. The resulting pellet is the microsomal fraction.

-

Cytosolic Fraction: The final supernatant is the cytosolic fraction.

-

-

Washing and Purity Assessment:

-

Each pellet should be washed with the homogenization buffer to minimize cross-contamination.

-

The purity of each fraction should be assessed by Western blotting for well-established organelle-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol).

-

Lipid Extraction

Once the subcellular fractions are isolated, the lipids, including S1P, must be extracted.

Protocol (based on the Bligh-Dyer method):

-

To the aqueous subcellular fraction, add a mixture of chloroform (B151607) and methanol (B129727) to achieve a single-phase solution.

-

Vortex the mixture thoroughly.

-

Add chloroform and water to induce phase separation.

-

Centrifuge to separate the phases. The lower organic phase will contain the lipids.

-

Carefully collect the lower organic phase.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in an appropriate solvent for analysis.

Quantification of S1P

The amount of S1P in each fraction can be quantified using highly sensitive methods.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the specific and sensitive quantification of lipids. It allows for the separation of S1P from other lipids and its precise measurement based on its mass-to-charge ratio.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can also be used for the quantification of S1P. This method is based on the principle of competitive binding between the S1P in the sample and a labeled S1P for a limited number of anti-S1P antibody binding sites.

Experimental Workflow for S1P Localization Studies

The following diagram illustrates a typical workflow for investigating the subcellular distribution of S1P.

Caption: A typical experimental workflow for S1P subcellular localization.

This guide provides a foundational understanding of the intracellular localization of this compound. The intricate distribution of S1P underscores its multifaceted role in cellular physiology and pathology, making it a compelling target for future research and therapeutic intervention. The methodologies outlined here offer a robust framework for researchers to further investigate the subcellular dynamics of this pivotal signaling lipid.

References

An In-depth Technical Guide to the Interaction of D-erythro-sphingosyl Phosphoinositol and Related Sphingolipids with Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interactions between sphingolipids, with a focus on D-erythro-sphingosyl phosphoinositol and its close structural and metabolic relatives, and their protein partners. This document delves into the critical roles these interactions play in cellular signaling, outlines methodologies for their study, and presents quantitative data to support further research and drug development efforts.

Introduction to Sphingosyl Phosphoinositol and Related Bioactive Sphingolipids

Sphingolipids are a class of lipids characterized by a sphingoid base backbone.[1] They are not only essential structural components of cellular membranes but also serve as critical signaling molecules in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[2][3][4] The metabolism of sphingolipids gives rise to a variety of bioactive molecules, with ceramide at the central hub.[1][3]

This compound , also known as Sphingosyl PI (d18:1), is a specific phosphosphingolipid. While direct research on this compound is limited in the available literature, its structure suggests a significant role in cellular signaling, analogous to the well-studied sphingosine-1-phosphate (S1P) and glycosyl inositol (B14025) phospho ceramides (B1148491) (GIPCs). This guide will draw upon the extensive research on these related molecules to provide a framework for understanding the potential interactions and functions of this compound.

Sphingosine-1-phosphate (S1P) is a key signaling sphingolipid formed by the phosphorylation of sphingosine (B13886).[1][5] It can act both as an intracellular second messenger and as an extracellular ligand for a family of G protein-coupled receptors (GPCRs), known as S1P receptors (S1PR1-5).[5][6][7][8] This dual functionality allows S1P to regulate a wide array of physiological and pathological processes.[6][7]

Key Protein Interactions and Signaling Pathways

The biological effects of sphingolipids are mediated through their direct interactions with specific proteins. These interactions can modulate protein activity, localization, and downstream signaling cascades.

The most well-characterized protein interactions for a sphingolipid analogous to sphingosyl phosphoinositol are those of S1P with its five cognate GPCRs (S1PR1-5).[5] The binding of S1P to these receptors initiates a cascade of intracellular signaling events. The specific downstream effects depend on the receptor subtype expressed in a given cell type and their coupling to various heterotrimeric G proteins (e.g., Gi/o, Gq, G12/13).[5][9]

For instance, the activation of S1PR1, which couples exclusively to the Gi/o family, is crucial for the trafficking of immune cells.[5][6] In contrast, S1PR2 can couple to multiple G proteins, leading to the activation of small GTPases like Rho and Rac.[5] The differential coupling of these receptors allows S1P to exert a wide range of cellular responses.

Signaling Pathway of S1P Receptor Activation

Caption: S1P binds to its receptors, activating G proteins and downstream effectors.

Beyond cell surface receptors, bioactive sphingolipids can also interact with intracellular proteins to regulate cellular functions directly. While specific intracellular binding partners for this compound are yet to be identified, studies on related sphingolipids have revealed several intracellular targets. For example, S1P has been suggested to have intracellular targets involved in inflammation, cancer, and Alzheimer's disease.[6][7]

The development of bifunctional sphingolipid analogs, such as photo-activatable and clickable sphingosine (pacSph), has enabled the proteome-wide identification of sphingolipid-binding proteins.[10][11][12] These studies have uncovered numerous novel sphingolipid-interacting proteins, providing a valuable resource for understanding the complex interplay between sphingolipids and the proteome.[10][11][12]

Quantitative Data on Sphingolipid-Protein Interactions

Quantitative analysis of lipid-protein interactions is crucial for understanding the affinity and specificity of these interactions, which is essential for drug development. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and the Kinetic Exclusion Assay (KinExA) are powerful tools for determining these parameters.[13][14][15]

| Interaction | Method | Binding Affinity (Kd) | Reference |

| Sphingosine-1-phosphate (S1P) and S1P Receptors (S1PR1-5) | Radioligand Binding Assays | Low nM | [6] |

| S1P and Serum Albumin | Kinetic Exclusion Assay (KinExA) | Not specified | [15] |

Note: The table above summarizes available quantitative data for the closely related S1P due to the lack of specific data for this compound.

Experimental Protocols for Studying Sphingolipid-Protein Interactions

A variety of in vitro and in-cell methodologies are employed to investigate the interactions between sphingolipids and proteins. The choice of method depends on the specific research question and the nature of the interacting partners.

This is a straightforward initial screening method to identify potential lipid-binding proteins.

Protocol:

-

Spot serial dilutions of the lipid of interest (e.g., this compound) onto a nitrocellulose or PVDF membrane and allow it to dry.

-

Block the membrane with a suitable blocking buffer (e.g., 3% fatty acid-free BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a solution containing the purified protein of interest or a cell lysate overnight at 4°C with gentle agitation.

-

Wash the membrane extensively with washing buffer (e.g., TBST) to remove non-specific binding.

-

Detect the bound protein using a specific primary antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection or a fluorescent dye for fluorescent detection.

Workflow for Protein-Lipid Overlay Assay

Caption: A stepwise workflow for the protein-lipid overlay assay.

This assay is used to confirm direct interactions between a protein and a lipid in a more physiologically relevant membrane context.

Protocol:

-

Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing the lipid of interest (e.g., this compound) and a control lipid (e.g., phosphatidylcholine).

-

Incubate the purified protein with the liposomes at room temperature for a defined period (e.g., 30 minutes).

-

Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet the liposomes and any bound protein.

-

Carefully collect the supernatant (unbound protein) and the pellet (liposome-bound protein).

-

Analyze both fractions by SDS-PAGE and Coomassie blue staining or Western blotting to determine the amount of protein that co-sedimented with the liposomes.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of sphingolipids in biological samples.[16][17][18][19] Furthermore, chemoproteomic approaches using metabolically incorporated photo-crosslinkable and clickable sphingolipid analogs allow for the identification of direct protein interaction partners in a cellular context.[10][11][12]

General Workflow for Chemoproteomics:

-

Synthesize a bifunctional sphingolipid analog containing a photo-activatable group (e.g., diazirine) and a clickable handle (e.g., alkyne).[10][11][12]

-

Metabolically incorporate the analog into cultured cells.

-

Induce photo-crosslinking by UV irradiation to covalently link the lipid to its interacting proteins.

-

Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin) to the lipid-protein complexes.

-

Enrich the biotin-tagged complexes using streptavidin affinity purification.

-

Identify the captured proteins by mass spectrometry.

Chemoproteomic Workflow for Identifying Sphingolipid-Interacting Proteins

Caption: A workflow for identifying sphingolipid-binding proteins using chemoproteomics.

Conclusion and Future Directions

The study of protein-sphingolipid interactions is a rapidly evolving field with significant implications for understanding fundamental cellular processes and for the development of novel therapeutics. While direct research on this compound is currently limited, the extensive knowledge of related bioactive sphingolipids like S1P provides a strong foundation for future investigations. The application of advanced techniques, particularly chemoproteomics and quantitative biophysical methods, will be instrumental in elucidating the specific protein interaction network of this compound and its precise roles in health and disease. This will undoubtedly open new avenues for therapeutic intervention in a wide range of pathologies, including cancer, autoimmune disorders, and neurodegenerative diseases.

References

- 1. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. Role of Inositol Phosphosphingolipid Phospholipase C1, the Yeast Homolog of Neutral Sphingomyelinases in DNA Damage Response and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional roles of sphingolipids in immunity and their implication in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine-1-phosphate signaling and its role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sphingosine-1-phosphate: signaling inside and out - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions. | Semantic Scholar [semanticscholar.org]

- 12. Item - Bifunctional Sphingosine for Cell-Based Analysis of Protein-Sphingolipid Interactions - American Chemical Society - Figshare [acs.figshare.com]

- 13. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring Sphingosine-1-Phosphate/Protein Interactions with the Kinetic Exclusion Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. De novo synthesis of phospholipids and sphingomyelin in multipotent stromal cells - Monitoring studies by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of D-erythro-Sphingosyl Phosphoinositol in the Formation and Function of Lipid Rafts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid rafts, highly ordered, detergent-resistant microdomains within the plasma membrane, are enriched in sphingolipids, cholesterol, and specific proteins. These platforms are crucial for various cellular processes, including signal transduction, membrane trafficking, and protein sorting. The composition of sphingolipids within these rafts is a key determinant of their biophysical properties and functional capacity. Among the diverse array of sphingolipids, D-erythro-sphingosyl phosphoinositol, more formally known as D-erythro-ceramide-1-phosphoinositol (CPI), has emerged as a significant modulator of lipid raft architecture and signaling. This technical guide provides an in-depth exploration of the role of CPI in lipid raft formation, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

While direct quantitative data on the biophysical effects of D-erythro-ceramide phosphoinositol on lipid rafts is an area of ongoing research, this guide synthesizes the current understanding of ceramide's impact on these microdomains and discusses the potential implications of the phosphoinositol headgroup.

Data Presentation: The Impact of Ceramide on Lipid Raft Composition

The generation of ceramide within lipid rafts, often through the enzymatic activity of sphingomyelinase on sphingomyelin (B164518), significantly alters the local lipid environment. This alteration can lead to changes in the recruitment and retention of specific proteins, thereby modulating downstream signaling events. The following tables summarize quantitative data from proteomic and lipidomic analyses of lipid rafts following treatments that increase ceramide levels.

Table 1: Quantitative Proteomic Changes in Caveolin-Enriched Membranes (CEMs) Following Sphingomyelinase Treatment

| Protein | Change in Abundance in CEMs | Time Point | Putative Function in Rafts |

| Caveolin-1 (B1176169) | ↓ 25% | 8 hours | Raft stabilization, signaling |

| 5'-Nucleotidase | ↑ | 2 hours | Signaling |

| ATP synthase beta-subunit | ↑ | 2 hours | Energy metabolism, signaling |

| Flotillin-1 | No significant change | - | Raft marker, signaling |

| G-proteins | No significant change | - | Signal transduction |

Data compiled from studies on immortalized Schwann cells treated with bacterial sphingomyelinase to increase endogenous ceramide levels.[1]

Table 2: Changes in Lipid Composition of Detergent-Resistant Membranes (DRMs) Following Sphingomyelinase Treatment

| Lipid Species | Change in Abundance in DRMs |

| Ceramide | ↑ (several-fold) |

| Cholesterol | ↓ 25-50% |

| Sphingomyelin | ↓ |

This table illustrates the direct enzymatic conversion of sphingomyelin to ceramide and the subsequent displacement of cholesterol within the lipid raft.[1]

Experimental Protocols

Protocol 1: Isolation of Detergent-Resistant Membranes (DRMs) by Sucrose (B13894) Density Gradient Centrifugation

This protocol describes a widely used method for enriching lipid rafts from cultured cells based on their insolubility in non-ionic detergents at low temperatures.[2][3][4][5]

Materials:

-

Cultured cells (e.g., 5-8 x 107 cells)

-

Phosphate-buffered saline (PBS), ice-cold

-

Detergent Lysis (DL) Buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors

-

Sucrose solutions (w/v) in TNE buffer: 80%, 35%, and 5%

-

Ultracentrifuge and swinging bucket rotor (e.g., SW41)

-

Dounce homogenizer

Procedure:

-

Cell Lysis:

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold DL Buffer.

-

Incubate on ice for 30 minutes.

-

Homogenize the lysate with 10-20 strokes of a Dounce homogenizer.

-

-

Sucrose Gradient Preparation:

-

In an ultracentrifuge tube, mix the 1 mL of cell lysate with 1 mL of 80% sucrose solution to create a 40% sucrose layer.

-

Carefully layer 4 mL of 35% sucrose solution on top of the 40% layer.

-

Carefully layer 4 mL of 5% sucrose solution on top of the 35% layer.

-

-

Ultracentrifugation:

-

Centrifuge the gradient at 200,000 x g for 18-24 hours at 4°C.

-

-

Fraction Collection:

-

After centrifugation, a faint white band should be visible at the 5%/35% sucrose interface. This band contains the DRMs.

-

Carefully collect 1 mL fractions from the top of the gradient.

-

The DRM fraction is typically found in fractions 4 and 5.

-

-

Analysis:

-

Analyze the protein and lipid composition of each fraction by Western blotting for raft marker proteins (e.g., flotillin-1) and non-raft markers, and by mass spectrometry for lipid analysis.

-

Protocol 2: Measurement of Membrane Fluidity by Fluorescence Polarization

This protocol details the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure membrane fluidity. The degree of fluorescence polarization is inversely proportional to membrane fluidity.[6][7][8][9]

Materials:

-

Isolated DRMs or liposomes containing CPI

-

DPH stock solution (e.g., 2 mM in tetrahydrofuran)

-

Buffer (e.g., PBS)

-

Spectrofluorometer with polarization filters

Procedure:

-

Probe Labeling:

-

Dilute the DPH stock solution into the buffer to a final concentration of approximately 1-2 µM.

-

Add the DPH solution to the DRM or liposome (B1194612) suspension.

-

Incubate for 1-2 hours at room temperature, protected from light, to allow the probe to incorporate into the lipid bilayers.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

-

Measure the fluorescence intensity with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).

-

Measure the fluorescence intensity with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (IHV) and horizontally (IHH).

-

-

Calculation of Anisotropy (r):

-

Calculate the grating correction factor (G factor): G = IHV / IHH.

-

Calculate the fluorescence anisotropy (r) using the following formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

-

-

Interpretation:

-

Higher anisotropy values indicate lower membrane fluidity (a more ordered membrane), while lower anisotropy values indicate higher membrane fluidity.

-

Signaling Pathways and Logical Relationships